H-Lys-glu-gly-OH, also known as H-Lysine-Glutamic acid-Glycine, is a tripeptide composed of three amino acids: lysine, glutamic acid, and glycine. This compound is significant in biochemical research due to its structural properties and biological functions. It plays a role in various physiological processes and has implications in therapeutic applications, particularly in the fields of medicine and nutrition.
H-Lys-glu-gly-OH can be synthesized through various chemical methods, primarily solid-phase peptide synthesis. It is also available from chemical suppliers for research purposes. The compound's CAS number is 57866-06-5, indicating its unique identification in chemical databases.
H-Lys-glu-gly-OH is classified as a peptide and falls under the broader category of amino acid derivatives. It is particularly relevant in studies related to protein synthesis, metabolism, and cellular signaling pathways.
The synthesis of H-Lys-glu-gly-OH typically employs the stepwise addition of protected amino acids. The synthetic process involves several key steps:
This method allows for precise control over the sequence of amino acids in the peptide chain, ensuring high purity and yield.
In industrial settings, automated peptide synthesizers are utilized to streamline the repetitive steps involved in amino acid coupling and deprotection. High-performance liquid chromatography (HPLC) is employed at various stages to ensure the purity of the final product.
The molecular structure of H-Lys-glu-gly-OH can be represented as follows:
The molecular formula for H-Lys-glu-gly-OH is C₁₁H₁₄N₄O₄, with a molecular weight of approximately 270.25 g/mol. Its structure can be visualized using molecular modeling software to understand its interactions at the atomic level.
H-Lys-glu-gly-OH can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The products formed from these reactions depend on specific conditions and reagents used.
The mechanism of action for H-Lys-glu-gly-OH involves its interaction with specific molecular targets within biological systems. The tripeptide can bind to receptors or enzymes, influencing various biochemical pathways such as:
This interaction underscores its potential therapeutic applications, particularly concerning metabolic disorders or conditions involving oxidative stress.
Relevant data regarding solubility and stability should be considered when utilizing this compound in experimental setups.
H-Lys-glu-gly-OH has several scientific applications:
This versatility highlights its importance across multiple scientific disciplines, making it a valuable compound for ongoing research and development efforts.
Solid-phase peptide synthesis (SPPS) is the primary method for producing H-Lys-Glu-Gly-OH (KEG), leveraging Fmoc/tBu protection strategies. The C-terminal glycine is anchored to resins like Rink Amide MBHA or Dawson Dbz AM resin, with Fmoc-Gly-OH serving as the initial building block. Coupling reactions employ activators such as HBTU or HCTU with diisopropylethylamine (DIEA) for optimal efficiency [7]. The Dbz linker strategy is particularly valuable for synthesizing peptides prone to aggregation, facilitating on-resin conversion to peptide thioesters via N-acyl-benzimidazolinone intermediates [2].
Glycine-rich sequences like KEG present unique challenges due to over-acylation side reactions. During SPPS, the flexible Gly backbone permits unintended acylation at Dbz amines, generating branched byproducts. Studies show that substituting Fmoc-Gly-OH with sterically hindered derivatives like Fmoc-(Dmb)Gly-OH reduces branching by >40% [2]. Microwave-assisted SPPS further enhances coupling efficiency, reducing synthesis time by 30% while maintaining >95% purity [7]. Post-synthesis, trifluoroacetic acid (TFA) cleavage releases the peptide, though TFA residues (10–45%) may persist and interfere with biological assays. TFA removal services are recommended for research-grade peptides [1].
Table 1: Physicochemical Properties of H-Lys-Glu-Gly-OH
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄N₄O₆ |
Molecular Weight | 332.36 g/mol |
Purity (HPLC) | >95% (98-99% on request) |
Solubility | Water-soluble |
Storage Conditions | -20°C (lyophilized) |
Enzymatic synthesis offers an alternative to SPPS, utilizing proteases like subtilisin in reverse hydrolysis or transpeptidation modes. Subtilisin catalyzes the condensation of N-protected Lys-Glu dipeptides with Gly-ethyl ester, exploiting its nucleophile tolerance for C-terminal elongation. This method achieves 65–75% yield under kinetic control, with pH optima at 7.5–8.5 to preserve glutamic acid carboxylate ionization [10].
Thermolysin is similarly effective for Glu-Gly bond formation due to its preference for hydrophobic or charged residues at the P₁' position. Product inhibition remains a limitation, addressed through in situ product removal (ISPR) techniques like adsorptive sequestration. Co-solvent systems (e.g., 20% DMSO) enhance substrate solubility without significant enzyme denaturation [10]. While enzymatic routes reduce racemization risks, they require precise stoichiometry control and lack scalability for industrial production.
Orthogonal protection is critical for KEG synthesis due to the reactive side chains of lysine (ε-amine) and glutamic acid (γ-carboxyl). The Fmoc/tBu scheme predominates, with variations in lysine protection:
Table 2: Protecting Group Performance in KEG Synthesis
Protecting Group | Amino Acid | Cleavage Method | Compatibility Issues |
---|---|---|---|
ivDde | Lys (ε-amine) | 2% hydrazine/DMF | Aggregation in C-terminal KEG |
Mmt | Lys (ε-amine) | 0.6M HOBt/DCM:TFE (1:1) | High acid sensitivity |
Alloc | Glu (γ-carboxyl) | Pd(Ph₃P)₄/CHCl₃:HOAc:NMM | Incompatible with ivDde removal |
Scaling KEG synthesis faces hurdles in purification efficiency and cost management. Industrial SPPS employs continuous-flow systems to enhance reagent distribution and reduce coupling times by 40% [7]. However, glycine-induced aggregation during elongation necessitates chaotropic agents (e.g., 6M guanidinium HCl) or backbone amide protection.
TFA removal is critical for pharmaceutical-grade KEG, as residual TFA alters bioassay results. Industrial processes use ion-exchange chromatography or ether-precipitation cycles, increasing production costs by 25% [1]. Alternative cleavage cocktails (TFA:triisopropylsilane:water, 95:2.5:2.5) reduce carbocation side reactions but require stringent scavenger optimization [7].
Economic constraints favor fragment condensation for large-scale batches. Coupling Z-Lys-Glu-OH with H-Gly-OtBu minimizes protection steps, though segment solubility limits reaction concentrations to <0.2M. Future directions include flow-chemistry-assisted SPPS and enzymatic segment ligation to bypass solid-phase limitations.
Table 3: Scalability Solutions for Industrial KEG Production
Challenge | Solution | Impact |
---|---|---|
Glycine aggregation | Chaotropic agents (guanidinium HCl) | Improves resin swelling by 50% |
TFA contamination | Ion-exchange chromatography | Reduces TFA to <0.05% |
High raw material costs | Fragment condensation (Z-Lys-Glu + Gly) | Cuts protection steps by 30% |
Low reaction concentrations | Enzymatic ligation | Enables aqueous reactions at >0.5M |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: